
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The presence of the carboxylic acid and hydrazide functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydroxylated pyrazoline derivatives.
Substitution: Substituted pyrazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a hydrazide group.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Contains a methyl group and a phenyl group, differing in substitution pattern.
5-Amino-3-methyl-1-phenylpyrazole: Features an amino group and a methyl group, with a different substitution on the pyrazole ring.
Uniqueness
2-Pyrazoline-3-carboxylic acid, 5-oxo-, hydrazide is unique due to the presence of both carboxylic acid and hydrazide functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds .
Propiedades
Número CAS |
73972-70-0 |
|---|---|
Fórmula molecular |
C4H6N4O2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
5-oxo-1,4-dihydropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1,5H2,(H,6,10)(H,8,9) |
Clave InChI |
RRSLTOPLODYUFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


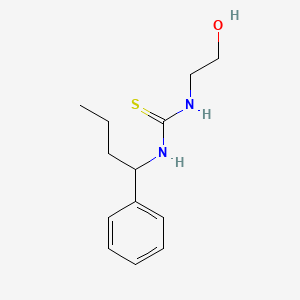
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
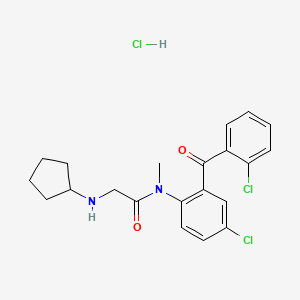
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

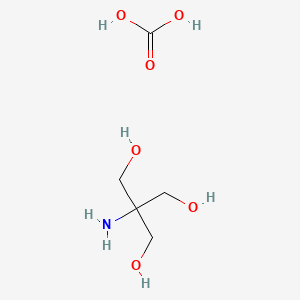
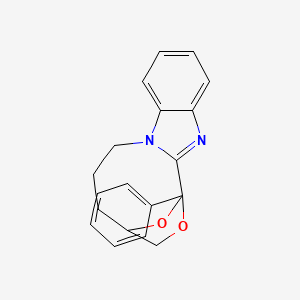
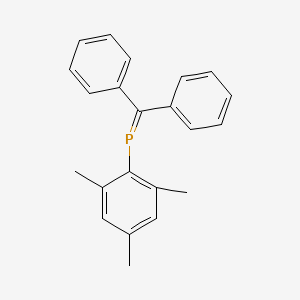
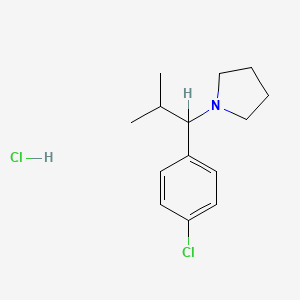
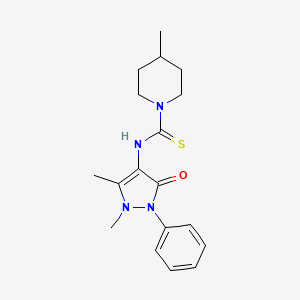
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
